tert-Butyl 4-(((2-(acetoxymethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)(prop-2-ynyl)amino)benzoate
Overview
Description
“tert-Butyl 4-(((2-(acetoxymethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)(prop-2-ynyl)amino)benzoate” is a complex organic compound. It contains a quinazolinone core, which is a type of heterocyclic compound. The quinazolinone core is substituted with various functional groups including a tert-butyl ester, an acetoxymethyl group, and a prop-2-ynyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group to the quinazolinone core. Unfortunately, specific synthesis methods for this exact compound were not found in the available literature .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The quinazolinone core provides a rigid, planar structure, while the various substituents add complexity and functionality .Chemical Reactions Analysis
The tert-butyl ester group in the compound is known to be stable under a variety of conditions, but can be deprotected under certain conditions to yield the corresponding carboxylic acid . The acetoxymethyl group could potentially undergo hydrolysis to yield an alcohol and acetic acid .Physical and Chemical Properties Analysis
Specific physical and chemical properties for this compound, such as melting point, boiling point, solubility, etc., were not found in the available literature .Scientific Research Applications
Quinazoline Derivatives in Cancer Research
- Antifolate Thymidylate Synthase Inhibitors : Quinazoline derivatives, including tert-butyl 4-(((2-(acetoxymethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)(prop-2-ynyl)amino)benzoate, have been studied for their potential as antifolate thymidylate synthase (TS) inhibitors. These compounds inhibit isolated TS and show cytotoxicity against cancer cells, suggesting potential in cancer treatment (Marsham et al., 1995).
Antimicrobial Applications
- Potential Antimicrobial Agents : Some quinazolinone derivatives demonstrate significant antimicrobial activity. These compounds have been screened against various bacteria and fungi, indicating their potential use as antimicrobial agents (Desai et al., 2007).
Chemical Synthesis and Molecular Structures
- Novel Chemical Synthesis : The compound's unique structure lends itself to studies in novel chemical synthesis methods, providing insights into the creation of complex chemical compounds (Ukrainets et al., 2014).
- Synthesis of Benzofuro and Naphtho Isoquinolines : The tert-butyl group, similar to that in this compound, is crucial in the synthesis of complex structures like benzofuro[3,2-c]isoquinolines, showcasing the diversity of chemical synthesis (Kalugin & Shestopalov, 2011).
Applications in Anticonvulsant and Antioxidant Research
- Anticonvulsant and Antimicrobial Activities : Quinazolinone derivatives have been evaluated for their anticonvulsant and antimicrobial activities, indicating a potential role in treating seizures and infections (Rajasekaran et al., 2013).
- Antioxidant Additives for Lubricating Oils : Some quinazolones have been studied as antioxidant additives in lubricating oils, suggesting industrial applications (Habib et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-[[2-(acetyloxymethyl)-7-chloro-3-methyl-4-oxoquinazolin-6-yl]methyl-prop-2-ynylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN3O5/c1-7-12-31(20-10-8-18(9-11-20)26(34)36-27(3,4)5)15-19-13-21-23(14-22(19)28)29-24(16-35-17(2)32)30(6)25(21)33/h1,8-11,13-14H,12,15-16H2,2-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGQBNQJMQSAFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NC2=C(C=C(C(=C2)Cl)CN(CC#C)C3=CC=C(C=C3)C(=O)OC(C)(C)C)C(=O)N1C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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